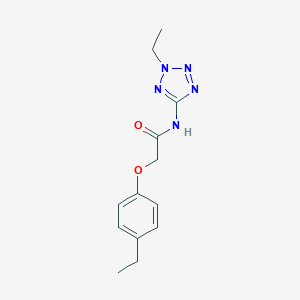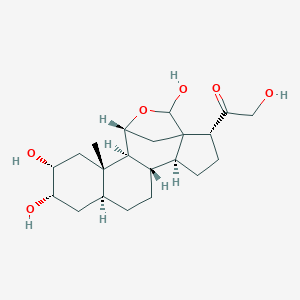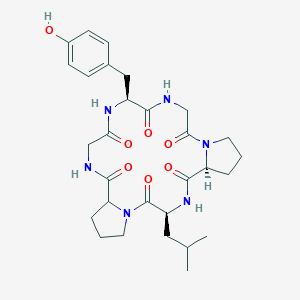![molecular formula C17H12ClN5O2S B237871 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237871.png)
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of active research.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cell division and DNA synthesis. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth and proliferation of certain microorganisms, including bacteria and fungi. In animal studies, this compound has been shown to have low toxicity and to be well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its potential to inhibit the growth of cancer cells and microorganisms, making it a useful tool for studying these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a herbicide and fungicide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves several steps, including the reaction of 4-chlorophenol with 4-(1,2,4-triazol-3-yl)benzenamine to produce 4-(4-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)phenyl)aniline. This intermediate is then reacted with thiocarbonyldiimidazole to form 4-(4-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)phenyl)thiocarbamoyl chloride, which is further reacted with N-(2-acetamido)acetamide to produce the final compound.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a herbicide and fungicide. In materials science, this compound has been investigated for its potential use in the development of organic electronics and optoelectronic devices.
Propriétés
Formule moléculaire |
C17H12ClN5O2S |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClN5O2S/c18-12-3-7-14(8-4-12)25-9-15(24)20-13-5-1-11(2-6-13)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
Clé InChI |
UPEQBPHYBPGFTR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)


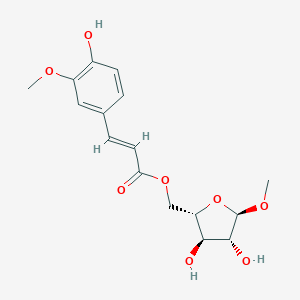
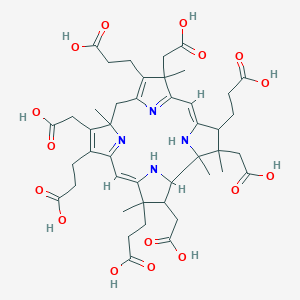

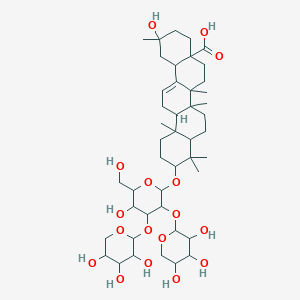
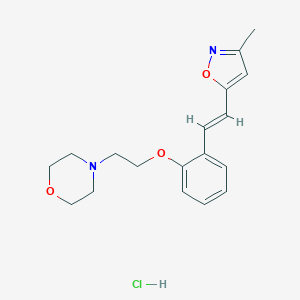

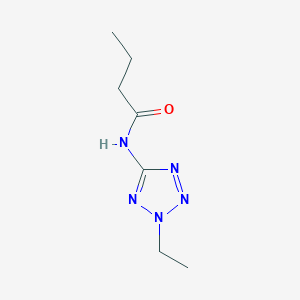
![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
